REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:11])[c:4]([C:5](=[O:6])[NH2:7])[cH:8][cH:9][cH:10]1.[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:12][OH:13].[ClH:14]>>[Br:1][c:2]1[c:3]([CH3:11])[c:4]([CH2:5][NH2:7])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Br)cccc1C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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Cc1c(Br)cccc1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |